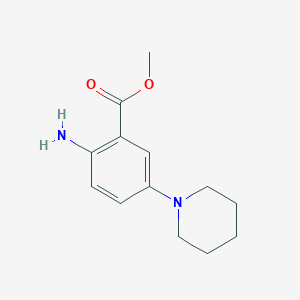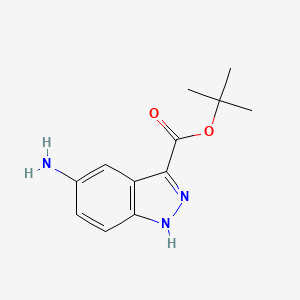
N*1*-Ethyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes an ethyl group, a trifluoromethyl group, and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethane-1,2-diamine with 3-trifluoromethyl-benzyl chloride followed by alkylation with ethyl iodide. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards biological targets.
Medicine: In the field of medicine, N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's ability to interact with specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1-Methyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
N1-Propyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
N1-Butyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
Uniqueness: N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine stands out due to its specific ethyl group, which can influence its physical, chemical, and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
N'-ethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-2-17(7-6-16)9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,2,6-7,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUHEZDNUMYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate](/img/structure/B7866083.png)





![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)



